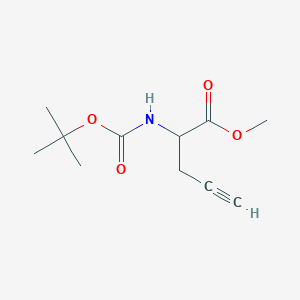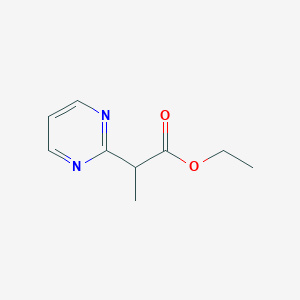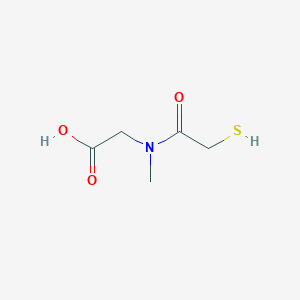
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI), also known as mercaptoacetylglycine (MAG), is a sulfur-containing amino acid derivative. It has been widely studied for its potential applications in various fields, including medicine and biochemistry.
Scientific Research Applications
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a chelating agent in the treatment of heavy metal poisoning. It has also been used as a radiopharmaceutical for the diagnosis and treatment of various diseases, such as cancer and heart disease.
Mechanism of Action
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) acts as a chelating agent by binding to heavy metal ions and removing them from the body. It also acts as a radiopharmaceutical by binding to specific receptors or enzymes in the body and delivering a radioactive payload to the target tissue.
Biochemical and Physiological Effects:
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective properties, which can protect nerve cells from damage.
Advantages and Limitations for Lab Experiments
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI). One direction is to further investigate its potential applications as a chelating agent and radiopharmaceutical. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and heart disease. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Synthesis Methods
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) can be synthesized through a reaction between glycine and 2-Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)ic acid. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The product is then purified through recrystallization or chromatography.
properties
CAS RN |
169318-35-8 |
|---|---|
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.2 g/mol |
IUPAC Name |
2-[methyl-(2-sulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-6(2-5(8)9)4(7)3-10/h10H,2-3H2,1H3,(H,8,9) |
InChI Key |
INUQECFJNJWPPB-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C(=O)CS |
Canonical SMILES |
CN(CC(=O)O)C(=O)CS |
synonyms |
Glycine, N-(mercaptoacetyl)-N-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



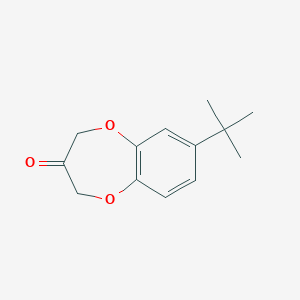
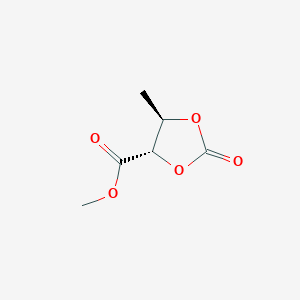
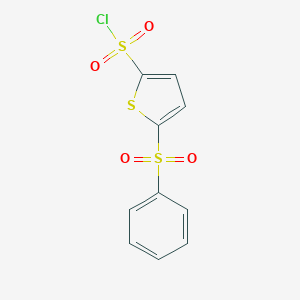
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)

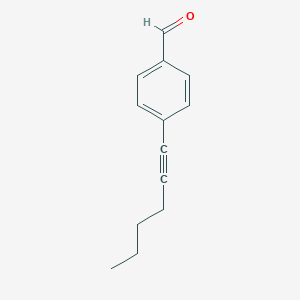
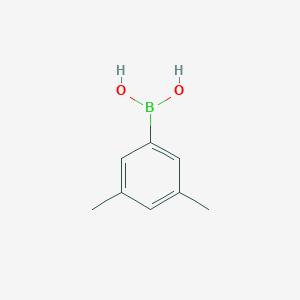
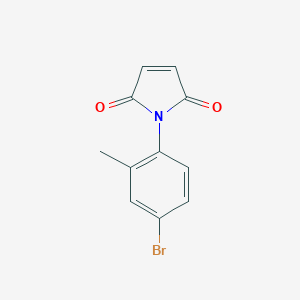
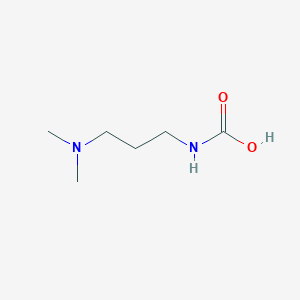
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
